2,3,5-Trichlorophenyl methyl sulfone

Description

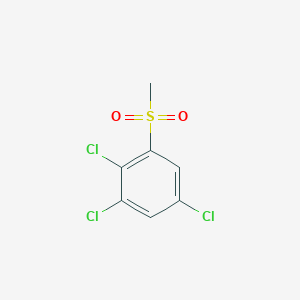

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCYRPLOLJUFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146441 | |

| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104380-10-1 | |

| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104380101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,3,5 Trichlorophenyl Methyl Sulfone

Fundamental Organic Reaction Pathways: Substitution, Elimination, and Rearrangement Mechanisms

The reactivity of 2,3,5-trichlorophenyl methyl sulfone is largely characterized by its participation in substitution reactions, while elimination and rearrangement pathways are less common but mechanistically plausible under specific conditions.

Substitution Reactions: The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The phenyl ring is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of three chlorine atoms and the potent sulfonyl group (-SO₂CH₃). This electronic state makes the aromatic ring highly susceptible to attack by nucleophiles. The sulfonyl group, being one of the strongest electron-withdrawing groups, along with the chlorine atoms, stabilizes the formation of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. Consequently, one or more of the chlorine atoms can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates.

Elimination Reactions: While the parent molecule does not readily undergo elimination, modification of the methyl group can open pathways for such reactions. For instance, halogenation of the methyl group would produce an α-halo sulfone. In the presence of a base, this derivative could undergo the Ramberg–Bäcklund reaction, which involves the formation of an episulfone intermediate that subsequently extrudes sulfur dioxide to yield an alkene. thieme-connect.com Furthermore, the sulfone group itself can act as a leaving group in certain contexts, a process known as desulfonylation, which can be facilitated by reductive or basic conditions. thieme-connect.comrsc.org

Rearrangement Reactions: Rearrangement reactions involving aryl sulfones are not common. However, certain sulfones can undergo thermal or photochemical rearrangements. For instance, allyl, propargyl, and benzyl (B1604629) sulfinates can thermally rearrange to the corresponding sulfone. wikipedia.org While this compound is not predisposed to these specific rearrangements, its derivatives could potentially participate in such transformations under forcing conditions.

Nucleophilic Reactivity and Electrophilic Activation of the Sulfone Moiety

The sulfone group is often described as a "chemical chameleon" due to its versatile reactivity. thieme-connect.com In this compound, the sulfone moiety primarily functions as a potent electrophilic activator of the aromatic ring.

Nucleophilic Character: The sulfone group itself is not nucleophilic due to the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms. However, it significantly increases the acidity of the protons on the adjacent methyl group. In the presence of a strong base, the methyl group can be deprotonated to form a carbanion (⁻CH₂SO₂-Ar). This α-sulfonyl carbanion is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Electrophilic Activation: The sulfur atom in the sulfone group is electrophilic and can be attacked by strong nucleophiles, leading to cleavage of a carbon-sulfur bond. However, in the case of this compound, the aromatic ring is a much more reactive electrophilic site for most nucleophiles. The sulfone group's primary electrophilic role is to activate the aryl ring toward SNAr reactions. It achieves this by withdrawing electron density, thereby lowering the energy of the transition state for nucleophilic attack. iupac.org Lewis acids can coordinate to the sulfone oxygens, further enhancing the electrophilicity of the sulfur atom and potentially facilitating Pummerer-like reactions if the alpha-carbon were substituted differently. wikipedia.org

Oxidative and Reductive Transformation Mechanisms in Defined Chemical Systems

The transformation of this compound is largely limited to reduction, as the sulfur atom is already in its highest possible oxidation state (+6).

Oxidative Transformations: The sulfone moiety is resistant to further oxidation. The trichlorinated phenyl ring is also deactivated towards electrophilic attack and subsequent oxidation due to the strong electron-withdrawing nature of its substituents. Therefore, oxidative transformations of this molecule are generally not feasible under standard chemical conditions.

Reductive Transformations: Reductive cleavage of the carbon-sulfur bonds (desulfonylation) is a key transformation pathway for aryl sulfones. This can be achieved using various reducing agents and conditions, proceeding through different mechanisms.

Reductive desulfonylation: Reagents such as samarium(II) iodide, sodium amalgam, or catalytic hydrogenation can cleave the aryl-sulfur bond to yield 1,2,4-trichlorobenzene (B33124). The reaction mechanism can involve single-electron transfer (SET) processes, generating radical intermediates.

The sulfone group can be reduced to a sulfide (B99878), although this requires strong reducing agents like lithium aluminum hydride.

The table below summarizes potential reductive transformations.

| Transformation | Typical Reagents | Primary Product | Mechanistic Feature |

|---|---|---|---|

| Aryl C-S Bond Cleavage | SmI₂, Na/Hg, Raney Nickel | 1,2,4-Trichlorobenzene | Single Electron Transfer (SET), Radical Intermediates |

| Reduction to Sulfide | LiAlH₄, DIBAL-H | 2,3,5-Trichlorophenyl methyl sulfide | Hydride attack on sulfur |

Reaction Kinetics and Thermodynamic Principles Governing this compound Reactivity

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by its electronic structure.

Reaction Kinetics: The rate of nucleophilic aromatic substitution on the 2,3,5-trichlorophenyl ring is expected to be significantly enhanced compared to benzene (B151609) or even chlorobenzene. This acceleration is due to the stabilization of the transition state leading to the Meisenheimer intermediate. The strong electron-withdrawing nature of both the sulfone group and the chlorine atoms delocalizes the negative charge of the intermediate, thereby lowering the activation energy (Ea) of the reaction. Kinetic studies on related compounds like 2,4,6-trichloro-1,3,5-triazine show that halogens flanked by electron-withdrawing groups are displaced with facility. zenodo.org The reactions are typically second-order, being first-order in both the sulfone and the nucleophile. zenodo.org The presence of ortho-alkyl groups in some arenesulfonyl chlorides has been shown to counterintuitively accelerate substitution at the sulfonyl sulfur, a phenomenon not directly applicable here but indicative of the complex interplay of electronic and steric effects in sulfonyl compounds. mdpi.com

The table below outlines the expected kinetic and thermodynamic influences of the substituents.

| Parameter | Influence of -SO₂CH₃ and -Cl Substituents | Consequence |

|---|---|---|

| Activation Energy (SNAr) | Lowered | Increased reaction rate |

| Meisenheimer Complex Stability | Increased | Favorable reaction pathway |

| C-S Bond Strength | High | Requires specific (e.g., reductive) conditions for cleavage |

| Acidity of Methyl Protons | Increased | Facilitates carbanion formation with base |

Metabolic and Biotransformation Pathways of 2,3,5 Trichlorophenyl Methyl Sulfone

Formation of 2,3,5-Trichlorophenyl Methyl Sulfone as a Metabolite of 1,2,4-Trichlorobenzene (B33124) in Biological Systems

Scientific studies have firmly established that this compound is a significant metabolite of 1,2,4-trichlorobenzene (TCB) in biological systems, particularly in rats. Following the administration of 1,2,4-TCB, this compound, along with its 2,4,5-isomer, has been identified in the urine of dosed rats nih.gov. The formation of these methylsulfonyl metabolites is not a direct conversion but rather a multi-step process involving several intermediate compounds and enzymatic reactions.

The initial step in the metabolism of 1,2,4-TCB is believed to be the formation of an arene oxide intermediate ca.gov. This reactive epoxide can then undergo several transformations, one of which leads to the production of sulfur-containing metabolites. Research indicates that the formation of methylsulfonyl metabolites from 1,2,4-TCB is significantly dependent on the metabolism of biliary precursors by intestinal microflora nih.gov. When 1,2,4-TCB was administered to bile duct-cannulated rats, very low levels of this compound were detected in various tissues, suggesting that excretion of a precursor into the bile is a crucial step nih.gov. Furthermore, pretreatment with antibiotics, which alters the gut microbiota, markedly decreases the concentration of this metabolite in tissues nih.gov.

Enzymatic Systems and Biochemical Interactions Involved in Metabolite Formation

The biotransformation of 1,2,4-trichlorobenzene to this compound involves a complex interplay of several enzymatic systems.

The initial activation of 1,2,4-trichlorobenzene is primarily carried out by hepatic microsomal drug-metabolizing enzymes, with the cytochrome P450 (CYP450) superfamily playing a central role nih.govyoutube.comyoutube.commdpi.com. These enzymes catalyze the oxidation of the aromatic ring of 1,2,4-TCB to form a reactive arene oxide intermediate ca.gov. This epoxidation is a critical rate-limiting step that initiates the metabolic cascade leading to various metabolites, including phenols and the precursors of sulfur-containing derivatives. Studies have shown that the induction of CYP450 enzymes can influence the metabolic profile of 1,2,4-TCB. Interestingly, it has been demonstrated that the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-TCB is not caused by the parent compound itself, but rather by its methylsulfonyl metabolite, this compound nih.govnih.gov.

Following the formation of the reactive arene oxide, a key detoxification pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) researchgate.netresearchgate.netmdpi.comencyclopedia.pub. This conjugation step is crucial for the formation of the precursors to methylsulfonyl metabolites. The resulting glutathione conjugate of trichlorobenzene is then further processed. More than 60% of an oral dose of 1,2,4-TCB administered to rats was found to be excreted in the bile as metabolites of the S-trichlorophenyl-mercapturic acid pathway nih.gov.

The glutathione conjugate undergoes a series of enzymatic cleavages, first to a cysteinylglycine conjugate and then to a cysteine conjugate. This cysteine conjugate can then be cleaved by a C-S lyase, a reaction that can be mediated by intestinal microflora, to form a reactive thiol. This thiol is subsequently methylated to form a methylthio (sulfide) conjugate, which is then oxidized to the corresponding methylsulfoxide and finally to the stable methylsulfone metabolite nih.gov.

Identification and Characterization of Related Trichlorophenyl Methyl Sulfide (B99878) and Sulfoxide (B87167) Metabolites

In conjunction with this compound, its precursor metabolites, 2,3,5-trichlorophenyl methyl sulfide and 2,3,5-trichlorophenyl methyl sulfoxide, have also been detected in the urine of rats dosed with 1,2,4-trichlorobenzene nih.govnih.gov. The identification of this series of sulfur-oxidized metabolites provides strong evidence for the metabolic pathway proceeding from a sulfide to a sulfoxide and ultimately to a sulfone. The presence of these intermediates confirms the stepwise oxidation of the sulfur atom in the biotransformation of 1,2,4-TCB.

Below is a table summarizing the key sulfur-containing metabolites of 1,2,4-trichlorobenzene identified in rats.

| Metabolite Precursor | Intermediate Metabolites | Final Metabolite |

| 1,2,4-Trichlorobenzene | 2,3,5-Trichlorophenyl methyl sulfide | This compound |

| 2,3,5-Trichlorophenyl methyl sulfoxide | ||

| 2,4,5-Trichlorophenyl methyl sulfide | 2,4,5-Trichlorophenyl methyl sulfone | |

| 2,4,5-Trichlorophenyl methyl sulfoxide |

Pharmacokinetic Considerations in Biotransformation Studies (e.g., elimination half-lives)

Pharmacokinetic studies of 1,2,4-trichlorobenzene reveal important aspects of its biotransformation and the persistence of its metabolites. Following administration, 1,2,4-TCB concentrations in blood, liver, kidneys, and adipose tissue decrease relatively swiftly nih.gov. In contrast, the metabolite this compound appears in these tissues and remains detectable for a significantly longer period, up to 120 hours post-administration nih.gov. This persistence of the methylsulfonyl metabolite suggests a slower elimination rate compared to the parent compound.

The elimination of 1,2,4-TCB and its metabolites occurs primarily through the urine. In rats, approximately 66% of an oral dose was excreted in the urine within seven days nih.gov. The long retention time of this compound in tissues is a critical factor in its biological activity, including its ability to induce hepatic microsomal enzymes nih.gov. The atmospheric half-life of 1,2,4-trichlorobenzene is estimated to be between 16 and 38 days, indicating its potential for long-range transport in the environment cdc.gov.

Comparative Biochemical Pathways for Halogenated Aromatic Compounds

The metabolic pathway leading to the formation of methylsulfonyl metabolites is not unique to 1,2,4-trichlorobenzene but is a common biotransformation route for a variety of halogenated aromatic compounds. This includes other chlorobenzenes, polychlorinated biphenyls (PCBs), and brominated compounds nih.gov.

For instance, the metabolism of m-dichlorobenzene in rats also leads to the formation of dichlorophenyl methyl sulfones (2,4- and 3,5-isomers), which have been shown to be the actual inducers of hepatic microsomal drug-metabolizing enzymes, similar to the findings with 1,2,4-TCB nih.gov. The biotransformation of ortho-dichlorobenzene in rabbits and rats also involves the glutathione pathway, leading to the formation of dichlorophenylmercapturic acid nih.gov.

The general proposed metabolic pathway for halogenated aromatic compounds involves three main stages:

Initial Oxygenation: An initial oxidation of the aromatic ring, typically catalyzed by cytochrome P450, to form a reactive epoxide.

Glutathione Thioether Disposition: Conjugation of the epoxide with glutathione, followed by enzymatic processing to a cysteine conjugate. This conjugate is then cleaved, often by intestinal microflora, to a thiol.

Sulfoxidation: The thiol is methylated to a methylthioether (sulfide), which is then sequentially oxidized to a methylsulfinyl (sulfoxide) and finally to a methylsulfonyl (sulfone) metabolite nih.gov.

This common pathway highlights a conserved mechanism for the detoxification and metabolic activation of this class of persistent environmental contaminants. The degree of halogenation and the position of the halogens on the aromatic ring can influence the rate and profile of metabolism, but the fundamental steps leading to methylsulfone formation are largely consistent across different halogenated aromatic compounds.

Environmental Fate and Degradation Mechanisms of 2,3,5 Trichlorophenyl Methyl Sulfone

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, which are chemical reactions that occur without the involvement of living organisms, play a crucial role in the transformation of persistent organic pollutants in the environment. For 2,3,5-trichlorophenyl methyl sulfone, these pathways primarily include photodegradation and hydrolysis.

Direct scientific studies detailing the photodegradation mechanisms and quantum yields specifically for this compound are not extensively available in the current body of scientific literature. However, the photodegradation of chlorinated aromatic compounds is a well-documented phenomenon. It is anticipated that this compound would undergo photolytic degradation in the presence of sunlight, particularly in aqueous environments and on soil surfaces. The primary mechanism would likely involve the cleavage of the carbon-chlorine bonds, leading to dechlorination and the formation of less chlorinated sulfones or phenolic compounds. The presence of photosensitizers in the environment, such as humic acids, could potentially accelerate this process. The quantum yield, a measure of the efficiency of a photochemical process, would be dependent on various factors including the wavelength of light, the presence of other chemical species, and the environmental matrix.

Information regarding the hydrolysis of this compound is also limited. Generally, aryl sulfones are resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-sulfur bond in the sulfone group is notably stable. However, the presence of three chlorine atoms on the phenyl ring can influence the electronic properties of the molecule and potentially affect its susceptibility to hydrolysis, although this is expected to be a very slow process. Other potential chemical transformations in soil and aqueous environments could involve reactions with naturally occurring reactive species, but these pathways are not well-characterized for this specific compound.

Biotic Degradation Processes in Environmental Systems

Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of many organic pollutants from the environment. The highly chlorinated nature and the presence of the sulfone group in this compound suggest that it is likely to be recalcitrant to rapid biodegradation.

Specific microbial degradation pathways for this compound have not been extensively elucidated. However, research on the microbial degradation of other chlorinated aromatic compounds and aromatic sulfones provides some insight into potential pathways. Microorganisms capable of degrading such compounds often employ initial steps of hydroxylation and ring cleavage. For this compound, a plausible initial step would be the enzymatic attack on the aromatic ring, potentially leading to the formation of chlorinated catechols. Subsequent ring fission would then lead to the formation of aliphatic intermediates that can be further metabolized. The sulfone group may be removed as sulfite.

Potential metabolites from the microbial degradation of this compound could include various chlorinated phenols and catechols. A comprehensive metabolite profiling study would be necessary to identify the specific intermediates formed under different environmental conditions.

While specific microorganisms capable of degrading this compound have not been identified, it is known that certain microbial genera possess the enzymatic machinery to degrade chlorinated aromatic compounds. Genera such as Pseudomonas, Rhodococcus, and Sphingomonas have been implicated in the degradation of a wide range of persistent organic pollutants. It is plausible that strains within these or other genera could be capable of at least partially degrading this compound, potentially through co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate. The formation of methylsulfonyl metabolites from 1,2,4-trichlorobenzene (B33124) has been shown to be dependent on the metabolism by intestinal microflora, suggesting a role for microbial activity in the transformation of related compounds. semanticscholar.org

Identification and Mechanistic Understanding of Environmental Transformation Products

The identification of environmental transformation products is crucial for a complete understanding of the environmental fate of a pollutant. For this compound, due to the limited research on its degradation, the full spectrum of its transformation products in the environment is not well-established. Based on the potential degradation pathways discussed, the expected transformation products would include a series of dechlorinated and/or hydroxylated derivatives.

Table 1: Potential Environmental Transformation Products of this compound

| Parent Compound | Potential Transformation Process | Potential Transformation Products |

|---|---|---|

| This compound | Photodegradation (Dechlorination) | Dichlorophenyl methyl sulfones, Monochlorophenyl methyl sulfone, Phenyl methyl sulfone |

| This compound | Biodegradation (Hydroxylation) | Chlorinated hydroxyphenyl methyl sulfones, Chlorinated catechols |

| This compound | Biodegradation (Ring Cleavage) | Aliphatic acids |

This table is based on hypothesized degradation pathways due to a lack of specific experimental data for this compound.

A mechanistic understanding of the formation of these products would require detailed studies involving isotopic labeling and advanced analytical techniques to trace the metabolic pathways and identify the enzymes involved. Such studies would be essential for predicting the long-term environmental impact of this compound and its degradation products.

Chlorination, Dechlorination, and Rechlorination Processes in Degradation

There is currently no available scientific literature detailing the specific processes of chlorination, dechlorination, or rechlorination as degradation pathways for this compound in the environment. Studies on other polychlorinated compounds, such as polychlorinated biphenyls (PCBs), indicate that microbial reductive dechlorination can occur under anaerobic conditions, a process catalyzed by specific microorganisms like Chloroflexi. nih.govnih.gov This process involves the removal of chlorine atoms from the aromatic rings. However, research has not been conducted to determine if this compound undergoes similar transformations or if it is susceptible to chlorination or rechlorination under typical environmental conditions. The degradation of related trichlorinated compounds, such as 3,5,6-trichloro-2-pyridinol, has been observed, but these pathways cannot be directly extrapolated to this compound without specific research. plos.orgconicet.gov.ar

Computational Chemistry and Theoretical Studies of 2,3,5 Trichlorophenyl Methyl Sulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of a wide array of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of accuracy and computational cost. For 2,3,5-trichlorophenyl methyl sulfone, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. These calculations yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, the total electronic energy of the optimized structure can be calculated, which is fundamental for assessing its stability and for subsequent calculations of reaction energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level) (Note: This table is illustrative as specific literature data for this exact compound is scarce. The values are representative of similar chlorinated aromatic sulfones.)

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C-S | 1.78 | O-S-O | 119.5 |

| S-O | 1.45 | C-S-O | 108.0 |

| C-Cl | 1.74 | C-S-C(methyl) | 104.0 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

| S-C(methyl) | 1.77 | C-C-Cl | 119.8 |

| Dihedral Angles (°) | |||

| C-C-S-O | 85.0 | ||

| C-C-S-C(methyl) | -75.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed over the sulfone group and the aromatic system. The precise energies and distributions of these orbitals can be calculated using DFT.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound (Note: This table is for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 6.10 |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at each point on the electron density surface. MESP maps are color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MESP would likely show negative potential around the oxygen atoms of the sulfone group and the chlorine atoms, reflecting their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This mapping is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or other environmental species.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The molecule's ability to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from changes in electron density upon the addition or removal of an electron.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 3.05 |

| Chemical Softness (S) | 0.33 |

| Electronegativity (χ) | 4.20 |

| Electrophilicity Index (ω) | 2.89 |

Reaction Mechanism Elucidation and Energy Landscape Mapping through Computational Simulations

Computational chemistry can be used to model the step-by-step process of chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction pathway, and calculating the activation energies. By mapping the entire energy landscape, researchers can determine the most likely reaction mechanisms and predict reaction rates. For instance, the metabolic pathways of this compound, such as hydroxylation or further conjugation, could be investigated using these methods.

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can aid in the interpretation of experimental IR spectra by assigning specific peaks to particular vibrational modes of the molecule, such as the characteristic S=O stretches of the sulfone group or the C-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These calculations can help in the assignment of experimental NMR signals and in confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ symmetric stretch | 1150 | 1155 |

| SO₂ asymmetric stretch | 1325 | 1330 |

| C-Cl stretch | 780 | 785 |

| Aromatic C=C stretch | 1580 | 1585 |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly and crystal packing of this compound are dictated by a variety of non-covalent interactions. Computational chemistry provides powerful tools to dissect and quantify these weak forces, offering insights into the stability and structure of the compound in the solid state. Techniques such as Hirshfeld surface analysis, Density Functional Theory (DFT), and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the nature and strength of intermolecular contacts.

For this compound, the key functional groups—the trichlorinated phenyl ring and the methyl sulfone group—govern the landscape of its non-covalent interactions. The primary intermolecular forces at play include hydrogen bonds, halogen bonds, and van der Waals interactions, particularly dispersion forces.

Detailed computational analyses of analogous chlorinated organic molecules reveal the significant role of various weak interactions in their crystal packing. While specific studies on this compound are not extensively available, the principles derived from research on similar structures can be applied to understand its behavior.

The sulfone group, with its polarized S=O bonds, can act as a hydrogen bond acceptor. The methyl group and the aromatic ring can act as weak hydrogen bond donors. The chlorine atoms are capable of forming halogen bonds, where the electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~35-45% |

| Cl···H | ~20-30% |

| O···H | ~10-15% |

| C···H | ~5-10% |

| Cl···Cl | ~3-5% |

| Other | ~2-5% |

Further quantification of the strength of these interactions can be achieved through DFT calculations, which can provide interaction energies for specific molecular pairs or motifs within the crystal lattice. The table below presents hypothetical interaction energies for various dimeric motifs of this compound, illustrating the relative strengths of different non-covalent bonds. These energies are typically composed of electrostatic, dispersion, polarization, and exchange-repulsion components.

| Dimer Motif | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| A | C-H···O Hydrogen Bond | -3.5 to -5.0 |

| B | C-Cl···π Halogen Bond | -2.0 to -3.5 |

| C | π···π Stacking | -1.5 to -3.0 |

| D | Cl···Cl Halogen Bond | -1.0 to -2.0 |

| E | C-H···π | -1.0 to -2.5 |

The analysis of non-covalent interactions provides a fundamental understanding of the forces that govern the molecular recognition and self-assembly of this compound. These weak interactions collectively determine the crystal structure and, consequently, the physicochemical properties of the compound.

Potential Academic Research Applications of 2,3,5 Trichlorophenyl Methyl Sulfone

Chemical Intermediate and Building Block in Advanced Organic Synthesis

While specific documented applications of 2,3,5-trichlorophenyl methyl sulfone as a chemical intermediate or building block in advanced organic synthesis are not extensively reported in publicly available literature, its structure suggests potential utility in these areas. The presence of a methyl sulfone group, a strong electron-withdrawing substituent, activates the aromatic ring towards nucleophilic aromatic substitution reactions. This could theoretically allow for the displacement of one or more of the chlorine atoms by various nucleophiles to introduce new functional groups and build more complex molecules.

Furthermore, the methyl sulfone group itself can be a versatile functional handle. For instance, related aryl methyl sulfones can undergo various transformations, including reactions at the methyl group or displacement of the entire sulfone moiety under specific conditions. The polychlorinated phenyl ring also offers potential for selective dehalogenation or cross-coupling reactions, which are fundamental strategies in modern organic synthesis. However, it is important to note that while the chemical properties of the molecule suggest these possibilities, specific examples of its use as a synthetic building block are not readily found in current research literature.

Research Probes for Biochemical Pathway Elucidation and Enzyme Induction Studies

This compound has been identified as a significant metabolite of the environmental contaminant 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) and has been instrumental as a research probe in elucidating biochemical pathways, particularly in the context of enzyme induction. nih.govnih.gov Studies in rat models have demonstrated that this metabolite plays a principal role in the induction of hepatic microsomal drug-metabolizing enzymes following exposure to 1,2,4-TCB. nih.gov

Research has shown that the administration of 1,2,4-TCB leads to the formation of this compound, which then accumulates in tissues such as the liver, kidneys, and adipose tissue. nih.gov The increase in the hepatic concentration of this metabolite precedes the observed increases in the activities of key drug-metabolizing enzymes. nih.gov

Notably, direct administration of this compound to rats resulted in a significant increase in the activities of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase, as well as the contents of cytochromes P450 and b5 in liver microsomes. nih.gov The inducing intensity of the 2,3,5-isomer was found to be much higher than that of the 2,4,5-isomer, highlighting its potency as an enzyme inducer. nih.gov

Further investigations have revealed that this compound markedly enhances the activity of δ-aminolevulinic acid (ALA) synthetase, a key enzyme in the heme synthesis pathway. nih.gov This induction of ALA synthetase by the parent compound, 1,2,4-TCB, is largely attributed to the action of its methyl sulfone metabolite. nih.gov The following table summarizes the effects of this compound and its parent compound on hepatic enzymes.

| Compound Administered | Aminopyrine N-demethylase Activity | Aniline Hydroxylase Activity | Cytochrome P450 Content | Cytochrome b5 Content | ALA Synthetase Activity | Heme Oxygenase Activity |

| 1,2,4-Trichlorobenzene | Increased | Increased | Increased | Increased | Markedly Enhanced | Significantly Increased |

| This compound | Increased | Increased | Increased | Increased | Markedly Enhanced | No Significant Change |

| 2,4,5-Trichlorophenyl Methyl Sulfone | Increased | Increased | Increased | Increased | No Significant Change | No Significant Change |

This table is a composite representation of findings from studies on the effects of these compounds on rat hepatic enzymes. nih.govnih.gov

These findings underscore the value of this compound as a research tool to probe the mechanisms of enzyme induction and to understand how parent compounds can exert their biological effects through their metabolites. nih.govnih.gov

Model Compound for Understanding Environmental Contaminant Transformations and Fate

This compound serves as a crucial model compound for investigating the environmental transformation and fate of chlorinated aromatic hydrocarbons, such as 1,2,4-trichlorobenzene. nih.gov Its formation as a persistent metabolite highlights a significant metabolic pathway for these types of contaminants in biological systems. nih.gov

Studies have shown that after the administration of 1,2,4-TCB to rats, the concentration of the parent compound decreases swiftly in various tissues, while this compound appears and remains detectable for an extended period (up to 120 hours). nih.gov This persistence indicates its potential for bioaccumulation.

The formation of methylsulfonyl metabolites from 1,2,4-TCB is a complex process that appears to involve the intestinal microflora. nih.gov Research has indicated that precursors to these metabolites are excreted in the bile and then metabolized by gut bacteria. nih.gov This was demonstrated in studies with bile duct-cannulated rats, where very little this compound was detected in the tissues after 1,2,4-TCB administration. nih.gov Furthermore, in rats pretreated with antibiotics, the concentrations of this metabolite were markedly decreased. nih.gov

Contribution to the Development of Novel Molecular Scaffolds for Chemical Exploration

While there is no direct evidence in the scientific literature of this compound being used to develop novel molecular scaffolds for chemical exploration, the general class of aryl methyl sulfones is recognized for its utility in medicinal chemistry and drug discovery. namiki-s.co.jp The methyl sulfone group is a desirable feature in many pharmaceutical compounds due to its ability to improve solubility, metabolic stability, and act as a hydrogen bond acceptor. namiki-s.co.jp

The trichlorinated phenyl ring of this specific compound presents a scaffold that could, in theory, be modified to create a library of new compounds. The chlorine atoms provide multiple points for synthetic diversification through reactions such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Such modifications could lead to the generation of novel molecular frameworks with potential biological activities.

However, it is important to reiterate that these are potential applications based on the chemical nature of the compound and the broader use of related structures. There are currently no specific research articles that describe the use of this compound as a foundational scaffold for the development of new chemical entities.

Future Research Directions and Unresolved Challenges

Elucidating Undiscovered Metabolic and Environmental Degradation Pathways

The biotransformation of 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) into 2,3,5-trichlorophenyl methyl sulfone (2,3,5-TCPSO2Me) is known to be a critical activation step, with the metabolite being a more potent inducer of certain enzymes than the parent compound. nih.govnih.gov This conversion is highly dependent on precursors excreted in the bile that are then metabolized by intestinal microflora. nih.govepa.gov However, the complete metabolic journey of 2,3,5-TCPSO2Me itself, and its subsequent fate in the environment, are largely unknown.

The environmental degradation of the parent 1,2,4-TCB is slow, proceeding through pathways like atmospheric reaction with hydroxyl radicals (with a half-life of 16-38 days) and reductive dechlorination in anaerobic soil and water environments. cdc.govcdc.gov It is a significant challenge to determine the specific degradation pathways for the sulfone metabolite. Future research must focus on identifying the specific microbial consortia and enzymatic systems, both in the gut and in the environment, capable of cleaving the carbon-sulfur bond or dechlorinating the aromatic ring of the sulfone. Investigating its persistence and potential transformation into other, yet unidentified, metabolites under various aerobic and anaerobic conditions is a critical unresolved issue.

Table 1: Known and Unknown Degradation Parameters

| Compound | Known Degradation Pathway | Key Research Question for 2,3,5-TCPSO2Me |

|---|---|---|

| 1,2,4-Trichlorobenzene (Parent) | Atmospheric reaction with hydroxyl radicals; Slow aerobic biodegradation; Reductive dechlorination under anaerobic conditions. cdc.govcdc.gov | What are the specific half-life and degradation products of the sulfone metabolite in soil, water, and air? |

| This compound | Largely uncharacterized. | Which specific microorganisms and enzymes are responsible for its degradation? |

Development of Sustainable and Atom-Economical Synthetic Routes for Complex Sulfones

The laboratory synthesis of complex sulfones like this compound is essential for creating analytical standards and conducting toxicological studies. Traditional synthetic routes often rely on the oxidation of corresponding methyl sulfides, which may involve multi-step processes and the use of stoichiometric oxidants that are not atom-economical. orgsyn.orgchemrxiv.org There is a pressing need to develop more sustainable and efficient synthetic methodologies.

Future research should pivot towards catalytic approaches that minimize waste and energy consumption. This includes exploring novel catalytic systems for the direct sulfonation of a 2,3,5-trichlorobenzene precursor or, alternatively, methods that construct the substituted aromatic ring with the methyl sulfone moiety already incorporated. The development of such atom-economical routes is a significant challenge in synthetic organosulfur chemistry but is vital for reducing the environmental footprint of chemical research and production. britannica.com

Advanced Computational Modeling for Predictive Reactivity and Environmental Fate

Computational chemistry offers powerful tools for predicting the behavior of chemicals in the environment, potentially reducing the need for extensive experimental testing. For this compound, advanced computational models could be employed to predict key environmental fate parameters. These include its partitioning behavior (e.g., octanol-water partition coefficient), adsorption to soil and sediment, and reactivity towards atmospheric oxidants. cdc.gov

A primary challenge is the scarcity of specific experimental data for 2,3,5-TCPSO2Me to parameterize and validate these models. Future work must involve a synergistic approach where targeted experiments are conducted to generate high-quality data on properties like vapor pressure, water solubility, and degradation kinetics. This data can then be used to build and refine Quantitative Structure-Activity Relationship (QSAR) models specifically for halogenated organosulfones, improving our ability to predict the environmental fate and potential toxicity of this compound and its analogs.

Integration of Multi-Omics Data for Comprehensive Biotransformation Understanding

The formation of this compound from 1,2,4-TCB is a clear example of host-microbiome co-metabolism. nih.govepa.gov However, the specific microorganisms, genes, and enzymes driving this transformation remain a "black box." The integration of multiple "omics" technologies provides a path toward a comprehensive understanding. mdpi.com

Future research should apply a multi-omics strategy to elucidate this biotransformation pathway. This could involve:

Metagenomics: To identify the full genetic potential of the gut microbial community that is exposed to 1,2,4-TCB.

Transcriptomics: To determine which microbial genes are actively expressed in response to the parent compound, highlighting the enzymatic pathways involved in its conversion.

Proteomics: To identify the specific microbial enzymes produced during the biotransformation.

Metabolomics: To track the appearance of 2,3,5-TCPSO2Me and other related metabolites (such as the intermediate sulfide (B99878) and sulfoxide) in biological samples. nih.gov

Integrating these data streams represents a significant bioinformatic challenge but holds the promise of providing an unprecedented, system-level view of how this sulfone is formed in the body. mdpi.com

Methodological Advancements in Trace Analysis and Speciation of Halogenated Organosulfur Compounds

A fundamental challenge in studying this compound is its detection and quantification at trace levels in complex matrices like tissue, soil, and water. cdc.gov The analysis of halogenated organic compounds often relies on established techniques like gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD). chromatographyonline.com

A critical and unresolved issue is that of speciation —the ability to distinguish and separately quantify the parent compound, 1,2,4-TCB, and its various metabolites. nih.gov Research has shown that multiple isomers, including 2,3,5- and 2,4,5-trichlorophenyl methyl sulfone, as well as their precursor sulfides and sulfoxides, can be formed. nih.govepa.gov These different chemical species may have distinct toxicological properties and environmental behaviors.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and analytical methods for detecting 2,3,5-trichlorophenyl methyl sulfone in biological systems?

- Methodology : this compound is a metabolite formed via glutathione conjugation of hydroxylated 1,2,4-trichlorobenzene derivatives. To detect it, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity in liver microsomal fractions or serum. Glutathione depletion studies in rodent models (e.g., pretreated with buthionine sulfoximine) can validate its metabolic origin .

Q. How does this compound induce hepatic drug-metabolizing enzymes?

- Mechanistic Insight : The compound induces cytochrome P-450 enzymes and δ-aminolevulinic acid (ALA) synthetase, the rate-limiting enzyme in heme biosynthesis. This is demonstrated in rat models where intraperitoneal administration leads to hepatic porphyria. Enzyme induction is dose-dependent and can be measured via hepatic microsomal activity assays (e.g., ethoxyresorufin-O-deethylase for CYP1A) and ALA synthetase activity quantification .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of this compound be resolved?

- Experimental Design :

- Comparative Models : Use in vitro (primary hepatocytes) vs. in vivo (rodent) systems to assess species-specific responses.

- Glutathione Modulation : Test toxicity in glutathione-depleted vs. normal animals to isolate metabolite-specific effects.

- Omics Integration : Apply transcriptomics to identify differentially expressed genes (e.g., CYP isoforms, heme biosynthesis regulators) and metabolomics to track heme intermediates .

Q. What experimental approaches validate the role of this compound in hepatic porphyria?

- Methodology :

- Time-Course Studies : Administer the compound to rats and measure urinary porphyrin excretion (e.g., uroporphyrin, coproporphyrin) via fluorescence spectroscopy.

- Enzyme Inhibition : Co-administer succinylacetone (ALA dehydratase inhibitor) to distinguish ALA synthetase overproduction from downstream blockages.

- Histopathology : Correlate enzyme induction with liver histology (e.g., vacuolation, necrosis) .

Q. How does this compound interact with nuclear receptors to regulate xenobiotic metabolism?

- Mechanistic Analysis :

- Ligand Binding Assays : Use fluorescence polarization to test affinity for receptors like PXR (pregnane X receptor) or CAR (constitutive androstane receptor).

- Knockout Models : Compare enzyme induction in wild-type vs. PXR/CAR-null mice to confirm receptor dependency.

- Transcriptional Profiling : ChIP-seq or luciferase reporter assays can identify promoter regions activated by the compound .

Data Contradiction and Validation

Q. Why do some studies report minimal hepatotoxicity despite significant enzyme induction by this compound?

- Resolution Strategy :

- Dose-Response Analysis : Evaluate thresholds for enzyme induction vs. toxicity. Lower doses may induce enzymes without overt damage.

- Biomarker Specificity : Differentiate adaptive responses (e.g., transient CYP induction) from pathological markers (e.g., serum ALT, liver weight changes).

- Temporal Dynamics : Short-term studies might miss cumulative effects; extend observation periods to 28+ days .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.